1-benzyl-2,3-dimethyl-1H-indole-7-carboxylic acid
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Overview
Description
1-benzyl-2,3-dimethyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-benzyl-2,3-dimethyl-1H-indole-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
1-benzyl-2,3-dimethyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-2,3-dimethyl-1H-indole-7-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: Indole derivatives are used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-2,3-dimethyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-benzyl-2,3-dimethyl-1H-indole-7-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethylindole-7-carboxylic acid |
InChI |
InChI=1S/C18H17NO2/c1-12-13(2)19(11-14-7-4-3-5-8-14)17-15(12)9-6-10-16(17)18(20)21/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
NSKDMNCONIAVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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